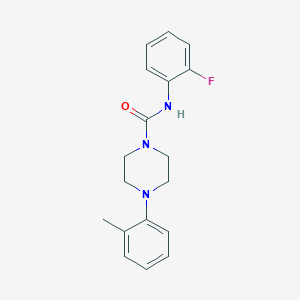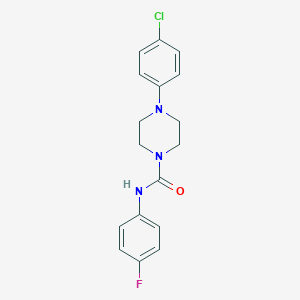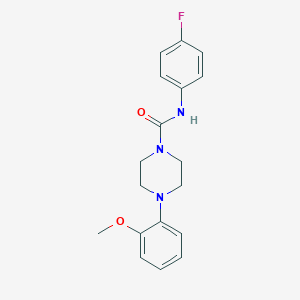methanone](/img/structure/B281933.png)
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone, also known as CTM, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
作用机制
The exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and bacterial infection. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, reducing inflammation. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane and interfering with bacterial DNA synthesis.
Biochemical and Physiological Effects:
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been shown to have several biochemical and physiological effects in various cell types. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the lab and has been used in various in vitro and in vivo studies. However, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has some limitations, including its poor bioavailability and limited pharmacokinetic data. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
未来方向
There are several future directions for [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone research, including its potential use in combination with other drugs for cancer treatment, its use as a diagnostic tool for cancer detection, and its potential use in the treatment of infectious diseases. Further studies are needed to elucidate the exact mechanism of action of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone and to optimize its pharmacokinetic properties for its potential therapeutic applications.
In conclusion, [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has several advantages for lab experiments, including its stability, solubility, and low toxicity. Further studies are needed to optimize the delivery and dosing of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone for its potential therapeutic applications.
合成方法
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with thioamide and phenacyl bromide. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been reported in several research articles, and the method has been optimized for higher yields and purity.
科学研究应用
[2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to have anti-tumor, anti-inflammatory, and antibacterial properties in in vitro and in vivo studies. [2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl](phenyl)methanone has also been investigated for its potential use as a diagnostic tool for cancer detection.
属性
分子式 |
C22H15ClN2OS |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
[2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-11-13-18(14-12-17)24-22-25-19(15-7-3-1-4-8-15)21(27-22)20(26)16-9-5-2-6-10-16/h1-14H,(H,24,25) |
InChI 键 |
DKEVMTGMXHQXDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
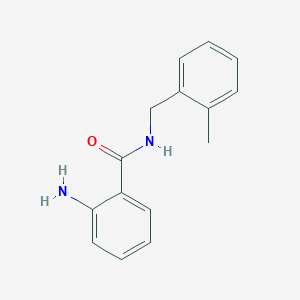
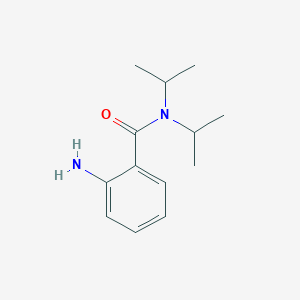
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
